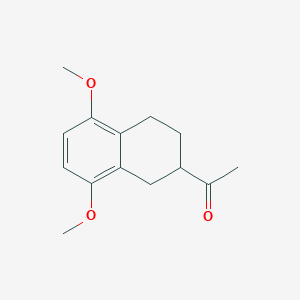
Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H18O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene.
Oxidation: The starting material undergoes oxidation to introduce the ketone functional group at the 2-position.
Reaction Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for this transformation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with an amine group instead of a ketone.
1,2,3,4-tetrahydro-1-naphthylamine: Lacks the methoxy groups and ketone functional group.
Biological Activity
Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature, including case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a naphthalene moiety with methoxy groups that may contribute to its biological properties. The molecular formula for this compound is C16H18O3 and it possesses a molecular weight of approximately 270.32 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : Recent studies have indicated that compounds with similar structures demonstrate significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The presence of methoxy groups enhances lipophilicity and may improve binding affinity to the enzyme's active site .
- Antioxidant Activity : The methoxy-substituted naphthalene derivatives have shown promising antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular systems, which is vital for preventing cellular damage .
In Vitro Studies
- Neuroprotective Effects : In vitro studies have demonstrated that ethanone derivatives exhibit neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. These effects are likely mediated through the modulation of reactive oxygen species (ROS) levels .
- Antimicrobial Activity : Research has shown that certain naphthalene derivatives possess antimicrobial properties against various bacterial strains. Ethanone compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .
Case Studies
- Case Study 1 : A study investigated the effects of ethanone on neuroblastoma cells (SH-SY5Y). The compound significantly reduced cell death caused by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
- Case Study 2 : Another study evaluated the antimicrobial activity of ethanone against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .
Data Tables
The following table summarizes the biological activities and findings related to ethanone:
Properties
CAS No. |
33654-68-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O3/c1-9(15)10-4-5-11-12(8-10)14(17-3)7-6-13(11)16-2/h6-7,10H,4-5,8H2,1-3H3 |
InChI Key |
LPBWKAJXWNMPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(C=CC(=C2C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















